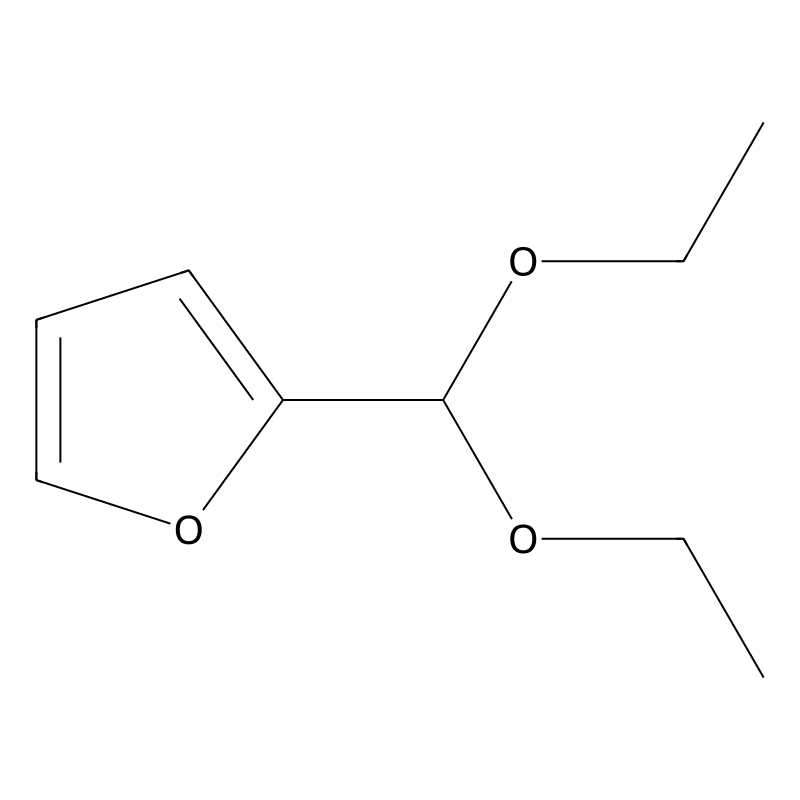

2-(Diethoxymethyl)furan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Diethoxymethyl)furan (CAS 13529-27-6), commonly known as furfural diethyl acetal, is a stabilized furanic building block characterized by a boiling point of 189–191 °C and a density of 1.008 g/mL [1]. By masking the highly reactive aldehyde group of furfural with a diethyl acetal moiety, this compound prevents the autoxidation and acid-catalyzed polymerization typically associated with raw furans . In industrial and laboratory procurement, it is primarily selected as a stable precursor for organometallic functionalization, chemoselective hydrogenation, and as an oxygenated biofuel additive, offering a reliable handling profile and extended shelf life under neutral to alkaline conditions[2].

Attempting to substitute 2-(Diethoxymethyl)furan with its unprotected parent compound, furfural, routinely leads to synthesis failure in basic or nucleophilic environments. Furfural contains a highly electrophilic carbonyl carbon that undergoes immediate nucleophilic attack when exposed to Grignard reagents or organolithiums, completely preventing selective functionalization of the furan ring [1]. Furthermore, unprotected furfural is highly susceptible to base-catalyzed condensation and spontaneous resinification during long-term storage, leading to dark, insoluble polymeric byproducts (humins) . Procurement of the diethyl acetal is strictly required when downstream workflows involve strong bases, organometallic cross-coupling, or prolonged blending in fuel matrices where the free aldehyde would rapidly degrade [2].

C5-Selective Lithiation and Cross-Coupling Compatibility

In the synthesis of complex pharmaceutical intermediates, such as those for lapatinib, the furan ring must be functionalized at the C5 position. When treated with n-Butyllithium at -40 °C, 2-(Diethoxymethyl)furan exclusively undergoes deprotonation at the C5 position, preserving the masked aldehyde and enabling subsequent borylation and Suzuki coupling with high conversion rates (up to 70.8% overall yield)[1]. In contrast, unprotected furfural cannot survive these conditions, as the organolithium reagent immediately attacks the free carbonyl group, yielding 0% of the desired C5-lithiated intermediate .

| Evidence Dimension | Aldehyde survival and C5-lithiation yield |

| Target Compound Data | 100% survival of the masked aldehyde; enables ~70% yield in downstream coupling |

| Comparator Or Baseline | Unprotected furfural (0% survival, immediate carbonyl addition) |

| Quantified Difference | Complete shift from carbonyl nucleophilic attack to exclusive C5-ring deprotonation. |

| Conditions | n-BuLi in THF/glycol dimethyl ether at -40 °C to -50 °C. |

Buyers synthesizing 5-substituted furaldehydes must procure the acetal to prevent the destruction of the starting material during organometallic steps.

Chemoselective Furan Ring Hydrogenation

Catalytic hydrogenation of furanic compounds often suffers from poor selectivity between the ring and the substituent. When unprotected furfural is subjected to hydrogenation over Pd-based catalysts, the primary reaction is the reduction of the carbonyl group to yield furfuryl alcohol or further hydrogenolysis to ethyl furfuryl ether [1]. However, utilizing 2-(Diethoxymethyl)furan completely inhibits the reductive etherification or reduction of the C=O group. Over Na+-doped Pd/SiO2 catalysts, the acetal directs the reduction exclusively to the furan ring, achieving >90% selectivity for the corresponding tetrahydrofurfural acetal [2].

| Evidence Dimension | Selectivity for furan ring hydrogenation vs. carbonyl reduction |

| Target Compound Data | >90% selectivity for furan ring hydrogenation |

| Comparator Or Baseline | Unprotected furfural (predominantly yields furfuryl alcohol or ethers via carbonyl reduction) |

| Quantified Difference | Over 90% shift in reaction pathway from exocyclic carbonyl reduction to endocyclic alkene reduction. |

| Conditions | Hydrogenation over Na+-doped Pd/SiO2 catalysts under mild conditions. |

Procuring the diethyl acetal is essential for selectively synthesizing saturated tetrahydrofuran derivatives without losing the aldehyde functionality.

Biofuel Blending Stability and Octane Enhancement

Raw furfural is corrosive, prone to polymerization, and generally unsuitable for direct blending into commercial fuels. By converting it to 2-(Diethoxymethyl)furan (FDA), the molecule gains significant chemical stability and favorable combustion properties [1]. Quantitative blending studies demonstrate that 2-(Diethoxymethyl)furan can be stably blended into standard gasoline at 15% to 20% by volume without phase separation or degradation [2]. These blends exhibit comparable physicochemical properties to standard gasoline, including maintained calorific values and enhanced octane numbers, which cannot be achieved with the unprotected aldehyde[3].

| Evidence Dimension | Maximum stable blending volume in commercial gasoline |

| Target Compound Data | Stable at 15–20% by volume with enhanced octane rating |

| Comparator Or Baseline | Unprotected furfural (unstable, corrosive, 0% viable direct blending) |

| Quantified Difference | Increases viable fuel blending capacity from 0% to 20% by volume while eliminating resinification risks. |

| Conditions | Direct blending with commercial gasoline evaluated for physicochemical properties at ambient conditions. |

Industrial buyers developing oxygenated biofuel additives must select the acetal form to ensure long-term fuel stability and engine compatibility.

Organometallic Synthesis of 5-Substituted Furaldehydes

Directly following from its stability against nucleophiles, this compound is the required precursor for synthesizing complex pharmaceutical building blocks (e.g., lapatinib intermediates). It allows for C5-lithiation and subsequent Suzuki or Stille cross-coupling, after which the diethyl acetal can be easily hydrolyzed back to the aldehyde under mild acidic conditions [1].

High-Octane Oxygenated Biofuel Formulation

Leveraging its high stability and favorable combustion profile, 2-(Diethoxymethyl)furan is utilized as a biomass-derived fuel additive. It can be blended up to 20% by volume in gasoline to improve the octane number without the corrosion or polymerization risks associated with raw furfural [2].

Precursor for Tetrahydrofuran-2-carboxaldehyde Derivatives

Because the diethyl acetal completely masks the carbonyl group from catalytic reduction, it is the material of choice for researchers performing chemoselective hydrogenation of the furan ring. This enables the high-yield production of tetrahydrofurfural derivatives without unwanted conversion to furfuryl alcohol [3].

Alkaline-Stable Flavor and Fragrance Compounding

Featuring a fruity, earthy, and mushroom-like odor profile, this compound is selected over unprotected furfural in cosmetic and soap formulations. Its resistance to base-catalyzed condensation ensures that the fragrance remains stable and does not discolor alkaline consumer products over time .

References

- [1] CN103159747A - Synthetic method of lapatinib. Google Patents.

- [2] Bhansali, K. J., et al. (2021). Production of Furfural-Diethyl-Acetal as Biofuel Additives for Gasoline by Metal Free Porphyrin Photocatalyst Under Visible Light. Catalysis Letters, 152(8), 2386-2400.

- [3] Long, Y., et al. (2019). Doping Pd/SiO2 with Na+: changing the reductive etherification of C=O to furan ring hydrogenation of furfural in ethanol. RSC Advances, 9, 25303-25310.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant